molecular formula C16H12FN3O3 B2605753 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-23-3

4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2605753
CAS No.: 865286-23-3
M. Wt: 313.288
InChI Key: FMDLYGSBZLGBCM-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with a fluorobenzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study enzyme inhibition and molecular interactions.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to act on various molecular targets, including enzymes involved in inflammation and cancer growth. The compound may inhibit these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide include:

  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

These compounds share structural similarities but differ in the position of the methoxy group or the presence of additional functional groups, which can influence their chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLYGSBZLGBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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